Platelet Aggregation Inhibition: Potency Comparison of 15-epi-Prostacyclin vs. Natural PGI₂ and PGE₁
15-epi-d,l-PGI₂ (the racemic 15-epimer form encompassing 15-epi-prostacyclin sodium salt) demonstrates measurable but attenuated anti-aggregatory potency relative to natural PGI₂. In platelet-rich plasma stimulated with 2 μM ADP, the IC₅₀ for inhibition of platelet aggregation was approximately 330 ng/mL for 15-epi-d,l-PGI₂, compared to approximately 4.5 ng/mL for PGI₂ and approximately 30 ng/mL for PGE₁ [1]. This represents a ~73-fold reduction in potency versus natural PGI₂ and an ~11-fold reduction versus PGE₁.
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | 15-epi-d,l-PGI₂: ≅330 ng/mL |
| Comparator Or Baseline | PGI₂: ≅4.5 ng/mL; PGE₁: ≅30 ng/mL |
| Quantified Difference | 15-epi-d,l-PGI₂ is ~73-fold less potent than PGI₂; ~11-fold less potent than PGE₁ |
| Conditions | Rabbit platelet-rich plasma; 2 μM ADP stimulation |
Why This Matters
This quantitative potency differential allows researchers to discriminate between full PGI₂-like efficacy and the attenuated, 15-epimer-specific anti-aggregatory profile in platelet function studies.
- [1] Gandolfi C, Passarotti C, Andreoni A, Fumagalli F, Faustini F, Ceserani R. 15-Epi-prostacyclin and analogous prostacyclins. United States Patent US4321205A. 1982. Columns 5-6. View Source
